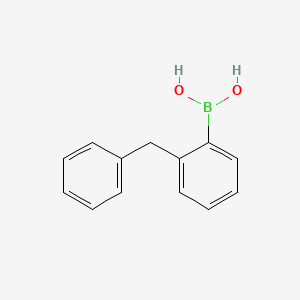
(2-Benzylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylphenyl)boronic acid is a boronic acid compound with the molecular formula C13H13BO2 . It has a molecular weight of 212.06 g/mol . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
Boronic acids, including (2-Benzylphenyl)boronic acid, are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has been reported .
Molecular Structure Analysis
The InChI code for (2-Benzylphenyl)boronic acid is 1S/C13H13BO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 . The Canonical SMILES for this compound is B(C1=CC=CC=C1CC2=CC=CC=C2)(O)O .
Chemical Reactions Analysis
Boronic acids, such as (2-Benzylphenyl)boronic acid, are known for their utility in various chemical reactions. They can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .
Physical And Chemical Properties Analysis
(2-Benzylphenyl)boronic acid has a molecular weight of 212.052 Da and a monoisotopic mass of 212.100861 Da . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 and a topological polar surface area of 40.5 Ų .
Applications De Recherche Scientifique
Sensing Applications
“(2-Benzylphenyl)boronic acid” is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also allows for its use in biological labelling and protein manipulation. It can modify proteins, which is essential for understanding protein function and interactions within biological systems .
Development of Therapeutics
Boronic acids, including “(2-Benzylphenyl)boronic acid,” are being explored for their potential in developing therapeutics. Their unique properties allow them to interfere in signaling pathways, inhibit enzymes, and be part of cell delivery systems .
Separation Technologies
The ability of boronic acids to form complexes with diols makes them suitable for separation technologies. They can be used for the selective separation of glycoproteins and other diol-containing biomolecules, which is valuable in both analytical chemistry and biochemistry .
Electrophoresis of Glycated Molecules
“(2-Benzylphenyl)boronic acid” is employed in the electrophoresis of glycated molecules. This application is particularly useful in the analysis of glycosylated proteins and other biomolecules, which are important markers for various diseases .
Controlled Release Systems
This boronic acid is used in the construction of microparticles and polymers that can respond to the presence of sugars. Such materials are being developed for the controlled release of insulin, which could be revolutionary for diabetes management .
Safety and Hazards
The safety data sheet for (2-Benzylphenyl)boronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Boronic acids, including (2-Benzylphenyl)boronic acid, have shown potential for future applications in medicinal chemistry and chemical biology . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well-known . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs in the future .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, the organic groups are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which boronic acids play a crucial role, is widely used in organic synthesis for the formation of carbon–carbon bonds .
Result of Action
The result of the action of (2-Benzylphenyl)boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of (2-Benzylphenyl)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature. For instance, the stability of boronic acids can be improved by adding a boronic acid moiety at the ortho position of benzaldehyde or acetophenone . This results in the formation of iminoboronate, which exhibits enhanced thermodynamic stability over a pH range of 6–10 .
Propriétés
IUPAC Name |
(2-benzylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEKLPGERLPRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734357 |
Source


|
| Record name | (2-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)boronic acid | |
CAS RN |
40276-63-9 |
Source


|
| Record name | (2-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid](/img/no-structure.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)

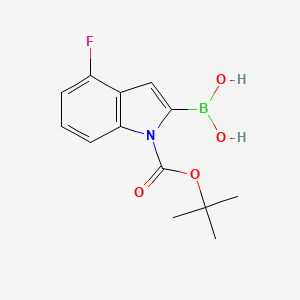

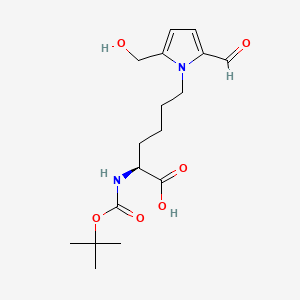
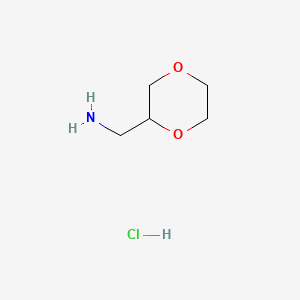
![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)
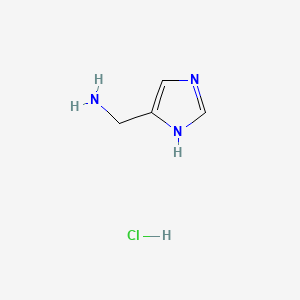
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

